molecular formula C25H20ClN3OS2 B2534998 2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223812-70-1

2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2534998
CAS RN: 1223812-70-1
M. Wt: 478.03
InChI Key: RXMGTROCKAFCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H20ClN3OS2 and its molecular weight is 478.03. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives similar to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising results against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating their potential as new antimicrobial agents (Kahveci et al., 2020). Specifically, certain derivatives exhibited higher antifungal activity than fluconazole against Candida species, and better antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

Research into the reactivity of pyrido and furo(thieno) pyrimidin-7(8)-ones with alkyl mono- and di-halides led to the synthesis of new heterocyclic systems. These systems demonstrated promising antimicrobial activity against Staphylococcus aureus, suggesting their potential in the development of novel antimicrobial treatments (Sirakanyan et al., 2015).

Anti-HIV Activity

Derivatives of pyrimidin-4(3H)-one have been synthesized and found to possess virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. This research underscores the potential of thieno[2,3-d]pyrimidin-4(3H)-ones in the development of new antiretroviral drugs (Novikov et al., 2004).

Anticancer Applications

Some derivatives have shown significant anticancer activities, particularly against breast cancer. Multicomponent synthesis techniques led to compounds that induced apoptosis in cancer cells, demonstrating the potential for these compounds in cancer therapy (Gad et al., 2020).

Green Synthesis Approaches

Efforts to develop greener synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones have been reported, emphasizing the importance of step economy and reduced environmental impact in the pharmaceutical industry (Shi et al., 2018).

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS2/c1-2-16-9-11-17(12-10-16)14-29-24(30)22-21(19-7-5-13-27-23(19)32-22)28-25(29)31-15-18-6-3-4-8-20(18)26/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMGTROCKAFCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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